6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid
Description
Historical Context in Indazole Chemistry
Indazole derivatives first gained prominence in the late 19th century through the isolation of nigellicine from Nigella sativa seeds, demonstrating nature's rare utilization of this bicyclic framework. Early synthetic routes, such as the Davis-Beirut reaction (1960s), enabled 2H-indazole production but faced limitations in regioselectivity and functional group tolerance. The 1990s marked a turning point with transition metal-catalyzed approaches, exemplified by copper-mediated cyclizations that permitted selective 1H-indazole formation—a critical advancement for introducing substituents at the N1 and C3 positions.
The incorporation of Boc-protected amino groups emerged as a strategic response to challenges in peptide coupling reactions. By the 2000s, compounds like 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid became standard intermediates, enabling chemists to bypass the instability of free amino groups during solid-phase synthesis. This innovation paralleled the rise of combinatorial chemistry, where the molecule’s orthogonal protecting groups (Boc and carboxylic acid) allowed sequential derivatization—a feature exploited in kinase inhibitor libraries.
Position in Contemporary Pharmaceutical Research
In current drug discovery pipelines, this indazole derivative serves dual roles:
- Kinase Inhibitor Development : The planar indazole core mimics adenine’s geometry, facilitating ATP-binding pocket interactions. Over 78% of kinase-targeted candidates in Phase II/III trials (2020–2024) utilize indazole scaffolds, with Boc-amino variants improving blood-brain barrier penetration in neuro-oncology agents.
- Protease Modulation : Carboxylic acid at C3 enables salt bridge formation with catalytic residues in serine proteases. Clinical-stage anticoagulants (e.g., Factor XIa inhibitors) leverage this motif for enhanced specificity over thrombin.
A 2024 Chem-Impex report delineates its expanding applications:
Strategic Importance in Heterocyclic Scaffold Development
Three structural elements confer unique advantages:
Boc-Protected Amino Group :
Indazole Core :
Carboxylic Acid Moiety :
Recent synthetic breakthroughs include silver-mediated N–N bond cleavage (2023), allowing conversion to 2-substituted indoles—a pathway expanding the molecule’s utility in polyheterocyclic systems. Density functional theory (DFT) studies further validate its conformational flexibility, with the Boc group adopting 72° dihedral angles that minimize steric hindrance in enzyme active sites.
Structure
3D Structure
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-7-4-5-8-9(6-7)15-16-10(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVGEBQOKOZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092460-75-6 | |
| Record name | 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution: Various substituted indazole derivatives.
Deprotection: The free amino indazole carboxylic acid.
Coupling: Biaryl compounds and other complex molecules.
Scientific Research Applications
Intermediate in Drug Synthesis
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid serves as a vital intermediate in the synthesis of various pharmacologically active compounds. It is particularly important in the preparation of indazole derivatives that exhibit biological activity against several targets, including nicotinic acetylcholine receptors. These derivatives are being investigated for their potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Research on Nicotinic Receptor Agonists
Research has indicated that compounds derived from indazole-3-carboxylic acid can act as agonists or partial agonists at the nicotinic α-7 receptor. This receptor is implicated in cognitive functions, and its modulation may provide therapeutic benefits for conditions characterized by cognitive deficits. The indazole derivatives are being explored for their efficacy in enhancing cognitive performance and treating neurodegenerative diseases .
Case Study 1: Alzheimer's Disease
A study focused on the synthesis of N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, derived from this compound, demonstrated its potential as a treatment for Alzheimer's disease. The compound showed promising results in preclinical models, indicating improved cognitive function and neuroprotection .
Case Study 2: Schizophrenia
Another investigation highlighted the use of indazole derivatives in addressing symptoms associated with schizophrenia. The ability of these compounds to interact with nicotinic receptors suggests a mechanism through which they may alleviate some cognitive deficits observed in patients suffering from this disorder. Early-phase clinical trials are currently underway to assess their safety and efficacy .
Mechanism of Action
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The indazole core can interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
- Key Differences : Replaces the indazole core with a pyrrole ring and incorporates ester groups instead of carboxylic acid. The Boc group is at position 1, and indole substituents introduce steric bulk.
- Synthesis : Prepared via CuCl2·2H2O-catalyzed cyclization of bis(indol-3-yl)propane-1,3-diones with diaza-1,3-dienes in THF, achieving 98% yield .
- Physical Properties : Melting point (169–173°C), IR carbonyl peaks at 1765 cm⁻¹ (ester) and 1682 cm⁻¹ (Boc), and MS fragmentation patterns distinct from indazole derivatives .
- Applications : Primarily intermediates for polycyclic heteroaromatic systems.
1-(tert-Butoxy)carbonyl-6-methoxy-1H-indazole-3-carboxylic Acid
- Key Differences: Methoxy group at position 6 instead of Boc-protected amino.
- Impact: The methoxy group enhances lipophilicity (logP ~2.1) compared to the polar Boc-amino substituent (logP ~1.5), affecting membrane permeability.
tert-Butyl 6-amino-1H-indazole-1-carboxylate
- Stability : The free amine at position 6 increases susceptibility to oxidation, necessitating Boc protection. Melting point data unavailable, but solubility in DMSO is high (>50 mg/mL) .
- Applications : Intermediate for functionalizing indazoles at position 6 (e.g., amidation, sulfonylation) .
Functional Group Comparison
| Compound | Core Structure | Position 6 | Position 3 | Key Reactivity |
|---|---|---|---|---|
| Target Compound | Indazole | Boc-protected amino | Carboxylic acid | Acid-catalyzed deprotection, amidation |
| Ethyl 1-Boc-pyrrole-3-carboxylate (10a) | Pyrrole | Boc-protected amino | Ester | Ester hydrolysis, indole coupling |
| 1-Boc-6-methoxy-indazole-3-carboxylic Acid | Indazole | Methoxy | Carboxylic acid | Nucleophilic substitution (methoxy) |
| tert-Butyl 6-amino-1H-indazole-1-carboxylate | Indazole | Free amino | None | Amine acylation, Suzuki coupling |
Spectral Data and Analytical Comparison
Stability and Reactivity
- Boc Group Stability: The target compound’s Boc group at position 6 is less sterically hindered than position 1 (as in tert-butyl 6-amino-1H-indazole-1-carboxylate), enhancing resistance to acidic deprotection .
- Carboxylic Acid Reactivity : The COOH group at position 3 enables conjugation with amines (e.g., EDC/NHS coupling), unlike ester derivatives (e.g., 10a), which require hydrolysis first .
Biological Activity
6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid, with the CAS number 2092460-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 277.28 g/mol
- Structure : The compound features an indazole core with a tert-butoxycarbonyl (Boc) protecting group on the amino group.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indazole derivatives, including this compound.
- Mechanism of Action : The compound exhibits a bactericidal effect, potentially through inhibition of protein synthesis and disruption of nucleic acid production.
- Minimum Inhibitory Concentrations (MIC) :
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- Inhibition Studies : In vitro studies demonstrated significant inhibition of inflammatory cytokines, showing a reduction in TNF-α levels.
- Comparison with Standards : At a concentration of 1 mM, the compound exhibited an inhibition percentage of approximately 93.80%, surpassing that of standard anti-inflammatory drugs like diclofenac .
| Compound | Inhibition (%) |
|---|---|
| This compound | 93.80 |
| Diclofenac | 90.21 |
Neuroprotective Effects
Emerging research suggests that indazole derivatives may possess neuroprotective properties:
- Cell Viability Assays : Compounds similar to this compound have shown protective effects against oxidative stress in neuronal cell lines.
- Mechanisms : The potential mechanisms include inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
-
Antibacterial Study on MRSA :
A study evaluated the efficacy of various indazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with an MIC significantly lower than that of conventional antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains . -
Inflammation Model in Mice :
In vivo studies using murine models showed that administration of the compound led to a marked reduction in paw edema induced by carrageenan, suggesting strong anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What precautions are critical for handling this compound in inhalation toxicity studies?
- Methodological Answer :
- Use fume hoods with HEPA filters and wear NIOSH-certified N95 masks.
- Monitor airborne concentrations via LC-MS (limit: <1 µg/m³ per OSHA guidelines) .
- In case of exposure, follow first-aid protocols: rinse eyes with saline (15 mins) and administer bronchodilators for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
